6-Bromohexyl acrylate

説明

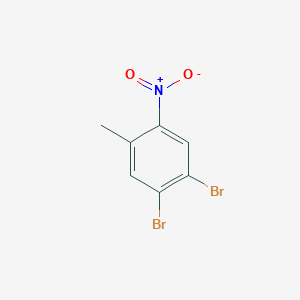

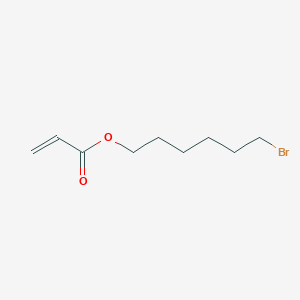

6-Bromohexyl acrylate is an acrylate ester that contains a bromine atom in its molecular structure . It is commonly used as a starting material for synthesizing other organic compounds, including polymers, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of this compound involves the bromination of 6-hexanol with bromine gas followed by the esterification of the resulting 6-bromohexanol with acrylic acid . Increasing the proportion of base to 1.6eq and increasing the reaction time to 24 h, enhanced the reaction and the product was recovered smoothly in 85% yield .Molecular Structure Analysis

The molecular formula of this compound is C9H15BrO2 . It has an average mass of 235.118 Da and a monoisotopic mass of 234.025528 Da .Chemical Reactions Analysis

The chemical structure of this compound lends itself to various chemical reactions, including nucleophilic substitution and polymerization.Physical And Chemical Properties Analysis

This compound is a clear, colorless to pale-yellow liquid. It has a density of 1.2±0.1 g/cm3, a boiling point of 263.1±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a flash point of 112.9±22.6 °C .科学的研究の応用

Bromination of Polymers for Ionic-Liquid Containing Polymers :

- Research by Appukuttan et al. (2012) presented a novel bromination protocol for converting poly(hydroxyethyl acrylate) into its poly(bromoethyl acrylate) analogue. This conversion is efficient and can be used as a precursor for ionic-liquid containing polymers, indicating potential applications in advanced materials development (Appukuttan et al., 2012).

Biodegradable and Photocrosslinkable Polyphosphoester Hydrogel :

- Li et al. (2006) synthesized a biodegradable, photocrosslinkable macromer by conjugating acrylate groups, demonstrating its use in creating hydrogels with potential applications in tissue engineering scaffolds. This research highlights the adaptability of acrylate compounds in biomedical applications (Li et al., 2006).

Adhesion and Thermal Stability in Polymer Mixtures :

- Estan-Cerezo et al. (2017) investigated mixtures of ethyl cyanoacrylate and 6-hydroxyhexyl acrylate, focusing on their adhesion and thermal properties. This research suggests the potential for these compounds in creating materials with enhanced thermal stability and adhesion properties (Estan-Cerezo et al., 2017).

Synthesis of Columnar Liquid Crystal Phases in Polymers :

- Boden et al. (1998) conducted a study on the synthesis of polyacrylates with discogenic side groups. Their work contributes to the understanding of how acrylates can be used in the formation of liquid crystal phases, which is significant in the field of advanced display technologies (Boden et al., 1998).

Enhancing Properties of Carbon Fiber Composite Materials :

- A study by Thomas et al. (1992) on the synthesis of (6-isocyanaton-hexyl)carbamoyloxyethyl-methacrylate, used as a sizing agent for carbon fiber, showcases the role of acrylate compounds in improving the interface between fibers and matrices in composite materials (Thomas et al., 1992).

Development of Self-Healing Photocured Materials :

- Gong et al. (2018) designed a novel imidazolium-containing photocurable monomer that includes an acrylate group. This material demonstrates self-healing properties and can be used in flexible electronics, highlighting the innovative applications of acrylates in smart materials (Gong et al., 2018).

特性

IUPAC Name |

6-bromohexyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c1-2-9(11)12-8-6-4-3-5-7-10/h2H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOQTVHKJHBXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569212 | |

| Record name | 6-Bromohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112231-58-0 | |

| Record name | 6-Bromohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3032041.png)

![4-[(1-methyl-1H-imidazol-2-yl)thio]aniline](/img/structure/B3032042.png)

![(E)-N-[Amino(anilino)methylidene]glycine](/img/structure/B3032045.png)

![1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B3032046.png)

![2-Pentanone, 4-[(4-nitrophenyl)imino]-](/img/structure/B3032047.png)

![Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B3032059.png)